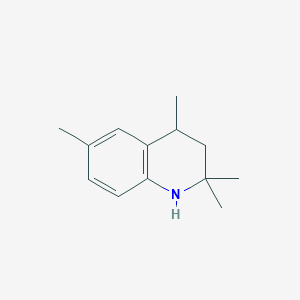

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

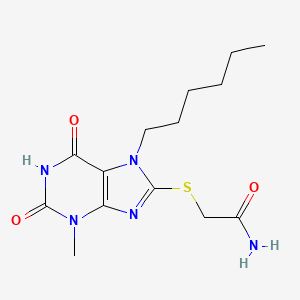

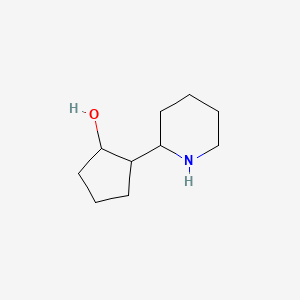

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H19N . It is a secondary amine, which is a type of nitrogen-containing organic compound .

Molecular Structure Analysis

The molecular structure of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline consists of a quinoline backbone with four methyl groups attached. The InChI Key is NRWNXIXJZMSDAU-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is a clear liquid that can range in color from colorless to yellow, orange, or brown. It has a refractive index of 1.5450-1.5500 at 20°C .Aplicaciones Científicas De Investigación

Photolytic Reactivity

- Dual Reactivity in Photolysis: The photolysis of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline in methanol shows unique dual reactivity. The formation of 4-methoxy-2,2,4,6-tetrahydroquinoline is observed, explained by the existence of two resonance structures of an intermediate cation, indicating a nuanced photochemical behavior (Nekipelova, Kurkovskaya, & Levina, 2002).

Photolysis in Solvents

- Photoaddition in Water and Methanol: Upon photolysis in water and methanol, 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline adds the molecule of the solvent to its structure, forming 4-hydroxy or 4-methoxy derivatives. These findings are significant for understanding solvent interactions in photolytic processes (Nekipelova, Kurkovskaya, Levina, Klyuev, & Kuzmin, 1999).

Structural Role in Alkaloids and Pharmaceuticals

- Key Structural Element in Pharmaceuticals: 1,2,3,4-Tetrahydroquinolines, including 2,2,4,6-tetramethyl derivatives, are essential components in many natural products and pharmaceuticals, often found in bioactive alkaloids and antibacterial drugs (Wang, Li, Wu, Pettman, & Xiao, 2009).

Catalysis and Synthesis

- Rhodium(I)-Catalyzed Synthesis: A novel approach for synthesizing 1,2,3,4-tetrahydroquinolines, including the 2,2,4,6-tetramethyl variant, involves hydroaminomethylation mediated by a rhodium catalyst, showcasing its versatility in chemical synthesis (Vieira & Alper, 2007).

Antibiotic Discovery

- Natural Product Isolation: The compound has been isolated from cultures of Janibacter limosus as helquinoline, indicating its potential as a natural product with antibiotic properties (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Application in Medicinal Chemistry

- Role in Medicinal Chemistry: Tetrahydroquinoline derivatives, including the 2,2,4,6-tetramethyl variant, are important in medicinal chemistry for the synthesis of cardiovascular drugs and dyes, highlighting their broad applicability (Guobao, 2012).

NF-κB Inhibition and Cancer Research

- Potent NF-κB Inhibitors: Tetrahydroquinoline scaffolds, such as 2,2,4,6-tetramethyl derivatives, are potent inhibitors of NF-κB transcriptional activity and show significant cytotoxicity against various human cancer cell lines, underlining their potential in cancer therapy (Jo et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-7,10,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCFTHAGHLACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

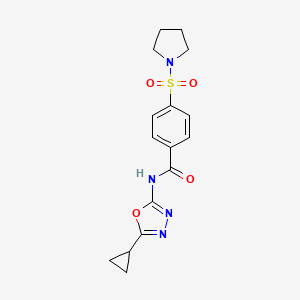

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)

![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)